molecular formula C12H14N4OS B2829642 3-{[1-(5-Methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]methoxy}pyridine CAS No. 2380009-82-3

3-{[1-(5-Methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]methoxy}pyridine

Cat. No.: B2829642
CAS No.: 2380009-82-3
M. Wt: 262.33
InChI Key: CQLMPYUWZOJZJW-UHFFFAOYSA-N
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Description

3-{[1-(5-Methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]methoxy}pyridine is a heterocyclic compound that features a thiadiazole ring fused with an azetidine ring and a pyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[1-(5-Methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]methoxy}pyridine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized through the cyclization of appropriate thiosemicarbazide derivatives with carbon disulfide under basic conditions.

    Introduction of the Azetidine Ring: The azetidine ring can be introduced via nucleophilic substitution reactions involving azetidine derivatives and suitable leaving groups.

    Attachment of the Pyridine Moiety: The pyridine moiety can be attached through a nucleophilic substitution reaction using pyridine derivatives and appropriate electrophiles.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-{[1-(5-Methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]methoxy}pyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Nucleophiles or electrophiles in the presence of suitable solvents and catalysts.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce corresponding alcohols or amines.

Scientific Research Applications

3-{[1-(5-Methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]methoxy}pyridine has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its antimicrobial, antifungal, and anticancer properties.

    Materials Science: It is explored for use in the development of advanced materials, such as organic semiconductors and conductive polymers.

    Biological Studies: The compound is used in biological assays to study its effects on various cellular processes and pathways.

Mechanism of Action

The mechanism of action of 3-{[1-(5-Methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]methoxy}pyridine involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, the compound may inhibit key enzymes or receptors involved in disease progression. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    2-Methyl-5-phenyl-1,3,4-thiadiazole: Similar structure but lacks the azetidine and pyridine moieties.

    5-(Pyridin-3-yloxymethyl)-1,3,4-thiadiazole: Similar structure but lacks the azetidine ring.

    2-Methyl-1,3,4-thiadiazole: Basic thiadiazole structure without additional functional groups.

Uniqueness

3-{[1-(5-Methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]methoxy}pyridine is unique due to the combination of the thiadiazole ring with both azetidine and pyridine moieties. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

2-methyl-5-[3-(pyridin-3-yloxymethyl)azetidin-1-yl]-1,3,4-thiadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N4OS/c1-9-14-15-12(18-9)16-6-10(7-16)8-17-11-3-2-4-13-5-11/h2-5,10H,6-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQLMPYUWZOJZJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(S1)N2CC(C2)COC3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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